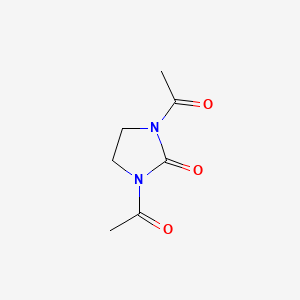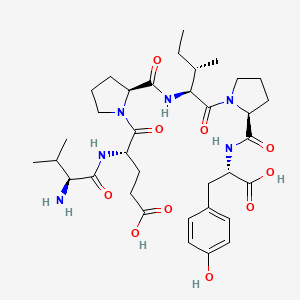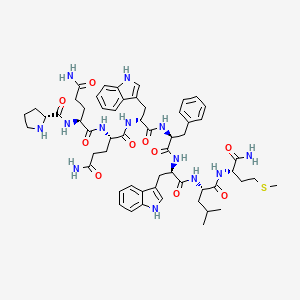
1,3-Diacetil-2-imidazolidinona
Descripción general
Descripción
1,3-Diacetyl-2-imidazolidinone is a chemical compound with the molecular formula C7H10N2O3. It is a derivative of imidazolidinone, characterized by the presence of two acetyl groups attached to the nitrogen atoms of the imidazolidinone ring. This compound is known for its strong basicity and is often used in various chemical reactions and industrial applications.
Aplicaciones Científicas De Investigación
1,3-Diacetyl-2-imidazolidinone has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
Target of Action
It’s known that imidazolidin-2-ones and their analogues are omnipresent structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses .
Mode of Action
It’s known that the formation of imidazolidin-2-ones from 1,2-diamines and co2 can be efficiently achieved using certain promoters and activators .
Biochemical Pathways
It’s known that imidazolidin-2-ones can be synthesized through various routes, including the direct incorporation of the carbonyl group into 1,2-diamines, the diamination of olefins, the intramolecular hydroamination of linear urea derivatives, and aziridine ring expansion .
Pharmacokinetics
It’s known that the compound has excellent thermal and chemical stability, as well as low viscosity and high dielectric constant, which makes it an excellent electrolyte solvent .
Result of Action
It’s known that imidazolidin-2-ones and their analogues can be transformed into a broad variety of complex structures .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,3-Diacetyl-2-imidazolidinone. For instance, it’s known that the compound is stable even in the presence of acids and alkalis . Moreover, it’s been found that water can serve as a proton exchange bridge, facilitating proton migration by shortening the migration distance, which can significantly improve the kinetics of certain reactions .
Análisis Bioquímico
Biochemical Properties
1,3-Diacetyl-2-imidazolidinone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in acetylation processes, such as acetyltransferases. These interactions are crucial as they can influence the acetylation of proteins, thereby affecting their function and stability. Additionally, 1,3-Diacetyl-2-imidazolidinone can form complexes with certain proteins, altering their conformation and activity .
Cellular Effects
1,3-Diacetyl-2-imidazolidinone has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Furthermore, 1,3-Diacetyl-2-imidazolidinone can impact cell signaling pathways by interacting with key signaling molecules, thereby altering the cellular response to external stimuli .
Molecular Mechanism
The molecular mechanism of 1,3-Diacetyl-2-imidazolidinone involves several key interactions at the molecular level. It exerts its effects by binding to specific biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, 1,3-Diacetyl-2-imidazolidinone can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Diacetyl-2-imidazolidinone can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that 1,3-Diacetyl-2-imidazolidinone is relatively stable under standard laboratory conditions, but it can degrade over extended periods. This degradation can lead to changes in its biochemical activity and impact on cellular processes .
Dosage Effects in Animal Models
The effects of 1,3-Diacetyl-2-imidazolidinone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal cellular functions. It is essential to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity .
Metabolic Pathways
1,3-Diacetyl-2-imidazolidinone is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it can be metabolized by acetyltransferases, leading to the formation of acetylated metabolites. These metabolites can further participate in various biochemical reactions, influencing metabolic flux and metabolite levels within the cell .
Transport and Distribution
The transport and distribution of 1,3-Diacetyl-2-imidazolidinone within cells and tissues are critical for its biochemical activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can localize to different cellular compartments, depending on its interactions with intracellular proteins. This localization can affect its accumulation and activity within specific cellular regions .
Subcellular Localization
1,3-Diacetyl-2-imidazolidinone exhibits specific subcellular localization patterns. It can be targeted to particular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it may be directed to the cytoplasm or other organelles, where it can participate in various biochemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Diacetyl-2-imidazolidinone can be synthesized through the reaction of ethylene urea with acetic anhydride. The reaction typically involves heating the mixture under reflux conditions to ensure complete conversion. The reaction conditions are carefully controlled to avoid the formation of unwanted byproducts.
Industrial Production Methods: In an industrial setting, the production of 1,3-Diacetyl-2-imidazolidinone involves large-scale reactors where the raw materials are continuously fed into the system. The reaction is monitored using advanced analytical techniques to ensure product quality and consistency. The final product is then purified through crystallization or distillation processes to achieve the desired purity levels.
Análisis De Reacciones Químicas
1,3-Diacetyl-2-imidazolidinone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as 1,3-diacetyl-2-imidazolidinone-5-oxide.
Reduction: Reduction reactions can lead to the formation of 1,3-diacetyl-2-imidazolidinone derivatives with reduced functional groups.
Substitution: Substitution reactions involve the replacement of one or more hydrogen atoms in the compound with other functional groups, leading to a variety of products.
Common Reagents and Conditions:
Oxidation reactions typically use oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction reactions may involve reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution reactions often require specific reagents and catalysts, depending on the desired product.
Major Products Formed:
Oxidation products include various oxides of 1,3-diacetyl-2-imidazolidinone.
Reduction products may include amines or other reduced derivatives.
Substitution products can range from simple alkylated derivatives to more complex functionalized compounds.
Comparación Con Compuestos Similares
1,3-Diacetyl-2-imidazolidinone is similar to other imidazolidinone derivatives, such as 1,3-dimethyl-2-imidazolidinone (DMI). it is unique in its strong basicity and reactivity, which make it more suitable for certain applications. Other similar compounds include:
1,3-Dimethyl-2-imidazolidinone (DMI)
1,3-Diethyl-2-imidazolidinone
1,3-Dipropyl-2-imidazolidinone
These compounds share structural similarities but differ in their functional groups and reactivity profiles.
Propiedades
IUPAC Name |
1,3-diacetylimidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-5(10)8-3-4-9(6(2)11)7(8)12/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFPWEIHSLHEJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(C1=O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30337073 | |
| Record name | 1,3-Diacetyl-2-imidazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5391-40-2 | |
| Record name | 1,3-Diacetyl-2-imidazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5391-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Diacetyl-2-imidazolidinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005391402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Diacetyl-2-imidazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Diacetyl-2-imidazolidinone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/899C7KD45F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Benzo[b]selenophene](/img/structure/B1597324.png)
![Bicyclo[1.1.1]pentane](/img/structure/B1597325.png)

![Bicyclo[2.2.2]oct-5-en-2-one](/img/structure/B1597331.png)






